molecular formula C10H11NO3 B2894025 1-(Cyclopropylmethoxy)-4-nitrobenzene CAS No. 85002-74-0

1-(Cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B2894025
CAS No.: 85002-74-0
M. Wt: 193.202
InChI Key: KQXOLBPRSPJCBN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as Desidustat , is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is an enzyme that plays a crucial role in the regulation of the body’s response to low oxygen conditions or hypoxia .

Mode of Action

Desidustat inhibits the activity of prolyl hydroxylase domain enzymes, leading to the stabilization of the hypoxia-inducible factor . This stabilization stimulates the production of erythropoietin, a hormone that promotes the formation of red blood cells (erythropoiesis) .

Biochemical Pathways

The inhibition of prolyl hydroxylase by Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes and then degraded, inhibiting downstream signaling . Under hypoxic conditions or when prolyl hydroxylase is inhibited by desidustat, hif-α accumulates and translocates to the nucleus where it stimulates the production of erythropoietin .

Pharmacokinetics

It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The result of Desidustat’s action is the stimulation of erythropoiesis, which can help treat conditions associated with low red blood cell count, such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .

Action Environment

The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of HIF-PH and thus the effectiveness of Desidustat . Furthermore, factors such as pH, temperature, and moisture can also impact the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclopropylmethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(Cyclopropylmethoxy)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Comparison with Similar Compounds

    1-(Cyclopropylmethoxy)-4-aminobenzene:

    1-(Cyclopropylmethoxy)-4-chlorobenzene: A compound with similar structural features but different reactivity due to the presence of a chloro group instead of a nitro group.

    1-(Cyclopropylmethoxy)-4-methylbenzene: A compound with a methyl group that may exhibit different chemical and biological properties compared to the nitro derivative.

Uniqueness: 1-(Cyclopropylmethoxy)-4-nitrobenzene is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXOLBPRSPJCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Nitrophenol (5.0 g, 35.9 mmol) was added to a suspension of (bromomethyl)cyclopropane (10.7 g, 79.07 mmol) and K2CO3 (19.9 g, 143.76 mmol) in DMF (80 mL), and the reaction was stirred at 40° C. overnight. The reaction mixture was diluted with water (300 mL) and extracted with EtOAc (100 mL×3). Organics were washed with brine (50 mL), dried (Na2SO4), and concentrated. The residue was purified by silica gel chromatography (0-5% EtOAc/PE) to give 6.77 g (98%) of the title compound as a colorless oil. [M+H] Calc'd for C10H11NO3, 194. Found, 194.
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5 g
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10.7 g
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19.9 g
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80 mL
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300 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Nitrophenol (2.0 g, 14.4 mmol) was dissolved in DMF (50 mL) and potassium carbonate (6.0 g, 43 mmol) and bromomethylcyclopropane (1.51 mL, 16 mmol) were added and the resulting mixture was stirred at room temperature for 16 hours. The mixture was diluted with ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium chloride (2×50 mL). Drying (MgSO4) and concentration afforded 2.23 g (75%) of 1-cyclopropylmethoxy-4-nitrobenzene as an oil.
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2 g
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50 mL
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6 g
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1.51 mL
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50 mL
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